ETHYL 4-BROMO-5-(3,5-DICHLOROBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 4-BROMO-5-(3,5-DICHLOROBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE: is a complex organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by its unique structure, which includes bromine, chlorine, and formyl functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-BROMO-5-(3,5-DICHLOROBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative, followed by the introduction of the formyl and carboxylate groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine and formyl groups, resulting in the formation of corresponding alcohols and alkanes.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
ETHYL 4-BROMO-5-(3,5-DICHLOROBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-BROMO-5-(3,5-DICHLOROBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. Additionally, the formyl group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
ETHYL 4-BROMO-5-(3,5-DICHLOROBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE: can be compared with other benzofuran derivatives, such as:
Uniqueness: The presence of multiple halogen atoms (bromine and chlorine) and the formyl group in this compound makes it unique compared to other benzofuran derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-bromo-5-(3,5-dichlorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrCl2O6/c1-3-27-20(26)15-14(8-24)28-18-9(2)4-13(17(21)16(15)18)29-19(25)10-5-11(22)7-12(23)6-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJNKNXBWZSWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC(=CC(=C3)Cl)Cl)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrCl2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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